TPYox vs. TPYmp – Differential Temporal Dynamics of TRH-Stimulated Thyroid Hormone Potentiation in Rats
In a direct head-to-head in vivo comparison in rats, TPYox and TPYmp (each at 20 mg/kg, i.p.) exhibited distinct temporal windows for potentiating TRH-stimulated thyroid hormone secretion. TPYox potentiated the TRH-induced increase in blood total T4 (tT4), free T3 (fT3), and total T3 (tT3) at 1.5 hours post-TRH, while TPYmp's potentiating effect on fT3 and tT3 was observed at 3 hours—by which time TPYox's effect had already dissipated [1]. This establishes TPYox as a rapid-onset, short-duration TSHR PAM, in contrast to TPYmp's delayed but sustained profile.
| Evidence Dimension | Temporal window of TRH-stimulated thyroid hormone potentiation (in vivo, rat model) |
|---|---|
| Target Compound Data | TPYox (20 mg/kg): Potentiated tT4, fT3, and tT3 at 1.5 h post-TRH; effect absent by 3 h |
| Comparator Or Baseline | TPYmp (20 mg/kg): Potentiated fT3 and tT3 at 3 h post-TRH; no significant potentiation at 1.5 h |
| Quantified Difference | Peak potentiation window differs by ≥1.5 h; non-overlapping temporal profiles for key thyroid hormones (tT4 enhanced only by TPYox) |
| Conditions | Adult male Wistar rats; i.p. administration of TPYox/TPYmp (20 mg/kg) 30 min prior to intranasal TRH (300 μg/kg); blood sampling at 1.5 h and 3 h post-TRH [1] |
Why This Matters
For researchers designing time-resolved pharmacodynamic studies or screening for TSHR PAMs with specific kinetic profiles, TPYox is the only currently characterized TSHR PAM that provides rapid-onset, tT4-inclusive potentiation with a narrow temporal window—TPYmp and other analogs cannot substitute for this kinetic fingerprint.
- [1] Derkach, K.V., Pechalnova, A.S., Nazarov, I.R., Didenko, E.A., Sorokoumov, V.N., Shpakov, A.O. Development of Thieno[2,3-d]-pyrimidine-based Positive Allosteric Modulators of Thyroid Stimulating Hormone Receptor and Their Effect on Thyroid Status in Rats. J. Evol. Biochem. Phys. 61, 425–437 (2025). DOI: 10.1134/S002209302502005X. View Source
